Decanoylcarnitine Decanoylcarnitine O-decanoyl-L-carnitine is an O-acyl-L-carnitine that is L-carnitine having decanoyl as the acyl substituent. It has a role as a human metabolite. It is an O-decanoylcarnitine, a saturated fatty acyl-L-carnitine and a medium-chain fatty acyl-L-carnitine.
O-Decanoyl-L-carnitine is a natural product found in Apis cerana with data available.
Brand Name: Vulcanchem
CAS No.: 1492-27-9
VCID: VC0525435
InChI: InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3
SMILES: CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol

Decanoylcarnitine

CAS No.: 1492-27-9

Cat. No.: VC0525435

Molecular Formula: C17H33NO4

Molecular Weight: 315.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanoylcarnitine - 1492-27-9

Specification

CAS No. 1492-27-9
Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
IUPAC Name 2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate
Standard InChI InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3
Standard InChI Key QDFUGZFFTZZWFP-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
SMILES CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-]
Appearance Solid powder

Introduction

Chemical and Structural Properties of Decanoylcarnitine

Decanoylcarnitine (C₁₇H₃₃NO₄) is an ester formed between decanoic acid (a 10-carbon saturated fatty acid) and L-carnitine. Its molecular structure features a quaternary ammonium group linked to a hydroxylated carboxylic acid backbone, with the decanoyl group esterified to the hydroxyl moiety .

PropertyValue
Molecular FormulaC₁₇H₃₃NO₄
Average Molecular Mass315.454 g/mol
Monoisotopic Mass315.240959 Da
CAS Registry Number25518-51-8 (enantiomer)
SolubilityHydrophilic at physiological pH
Key Functional GroupsCarboxylate, trimethylammonium, ester

The compound exists as enantiomers due to the chiral center at the carnitine moiety, with the (S)-enantiomer being biologically active . Its amphipathic nature enables interaction with both aqueous cellular environments and lipid membranes, facilitating its role in fatty acid transport .

Biochemical Role in Fatty Acid Metabolism

Decanoylcarnitine is integral to the carnitine shuttle system, which transports long-chain fatty acids into mitochondria for β-oxidation. This process involves three enzymatic steps:

  • Esterification: Cytosolic carnitine palmitoyltransferase 1 (CPT1) conjugates decanoic acid to carnitine, forming decanoylcarnitine .

  • Translocation: Decanoylcarnitine crosses the mitochondrial membrane via carnitine-acylcarnitine translocase .

  • Regeneration: Mitochondrial CPT2 cleaves the carnitine moiety, releasing decanoyl-CoA for β-oxidation .

In peroxisomes, decanoylcarnitine may also participate in medium-chain fatty acid oxidation, though this pathway remains less characterized .

Therapeutic Applications in Disease Models

Triple-Negative Breast Cancer (TNBC)

A 2024 study demonstrated that decanoylcarnitine inhibits TNBC progression in high-fat diet-fed mice. Key findings include:

  • Metastasis Suppression: Decanoylcarnitine reduced lung and liver metastases by 58% compared to controls .

  • Mechanistic Insight: RNA sequencing revealed downregulation of extracellular matrix (ECM) remodeling proteins, particularly matrix metalloproteinase-9 (Mmp9). Decanoylcarnitine treatment reduced Mmp9 expression by 72% in TNBC cells, impairing migration and invasion .

  • Synergy with Intermittent Fasting (IF): IF elevated serum decanoylcarnitine levels by 3.2-fold, correlating with tumor growth inhibition .

Hepatitis B Virus (HBV)-Induced Mitochondrial Dysfunction

In a 2025 study, decanoylcarnitine supplementation restored mitochondrial function in HBV-infected hepatocytes:

  • CPT1A Activation: Decanoylcarnitine upregulated CPT1A expression by 2.5-fold, enhancing fatty acid β-oxidation .

  • PPARα Signaling: Proteomic analysis identified peroxisome proliferator-activated receptor alpha (PPARα) as the primary pathway modulated, improving hepatic lipid homeostasis .

Metabolic Pathways and Regulatory Mechanisms

Decanoylcarnitine intersects with multiple metabolic networks:

PathwayRole of Decanoylcarnitine
PPARα SignalingEnhances fatty acid oxidation genes
Inflammatory ResponseReduces IL-1α, MCP-1, and IP-10 levels
ECM RemodelingSuppresses Mmp9 and collagenases

Notably, decanoylcarnitine exhibits dual agonism at cannabinoid receptors (CB1/2) and antagonism at histamine H1/H2 receptors, suggesting pleiotropic effects on inflammation and neurotransmission .

Disease Associations and Diagnostic Utility

Metabolic Disorders

  • Obesity: Elevated serum decanoylcarnitine levels correlate with impaired β-oxidation in adolescents (p < 0.01) .

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD): Accumulation of decanoylcarnitine serves as a diagnostic biomarker (sensitivity: 92%, specificity: 89%) .

Recent Advances and Future Directions

A 2025 clinical trial (NCT04837230) is evaluating decanoylcarnitine as an adjunct therapy for HBV-related steatosis, with preliminary data showing a 34% reduction in hepatic lipid content . In oncology, nanoparticle-mediated delivery of decanoylcarnitine is being explored to enhance tumor targeting .

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